molecular formula C8H5ClF4O3S B1410997 [3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride CAS No. 1987007-00-0

[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride

Cat. No. B1410997
CAS RN: 1987007-00-0
M. Wt: 292.64 g/mol
InChI Key: SXYQQOBCNOAYQQ-UHFFFAOYSA-N
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Description

3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is a highly versatile reagent used in organic synthesis and scientific research. It is a fluorinated sulfonyl chloride that is used to introduce trifluoromethoxy groups into organic molecules, as well as for the cleavage of ethers, esters, and other functional groups. This compound is also known as 3-Fluoro-4-trifluoromethoxybenzenesulfonyl chloride (FTMSC). This versatile reagent has many applications in chemical synthesis and scientific research, and is widely used in the pharmaceutical and agrochemical industries.

Scientific Research Applications

3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of biologically active compounds, such as inhibitors of cytochrome P450 and other enzymes, as well as for the synthesis of peptide analogues and other biologically active molecules. It has also been used in the synthesis of small molecule probes for imaging and other applications. Furthermore, this reagent has been used in the synthesis of fluorinated compounds, such as fluorinated alcohols and amines, as well as in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is based on its ability to react with a variety of functional groups, such as ethers, esters, and other functional groups. The reaction is initiated by the nucleophilic attack of the sulfonyl chloride on the functional group, followed by an intramolecular cyclization. This reaction results in the formation of a highly reactive intermediate that can be further transformed into a variety of products.
Biochemical and Physiological Effects
3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride is a highly reactive reagent and has been used in a wide range of biochemical and physiological studies. It has been used in the synthesis of peptide analogues and other molecules, as well as in the synthesis of inhibitors of cytochrome P450 and other enzymes. Furthermore, this reagent has been used in the synthesis of small molecule probes for imaging and other applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride in laboratory experiments is its high reactivity and versatility. This reagent can be used to introduce trifluoromethoxy groups into organic molecules, as well as for the cleavage of ethers, esters, and other functional groups. Furthermore, it can be used for the synthesis of biologically active compounds and for the synthesis of fluorinated compounds.
However, this reagent also has some limitations. It is highly reactive and can cause unexpected side reactions, and it can also be toxic if not handled properly. Furthermore, this reagent is not suitable for the synthesis of peptides or proteins, as it can cause denaturation of the proteins.

Future Directions

The future directions for 3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride are vast. The reagent can be used in the synthesis of a wide range of compounds, such as fluorinated alcohols and amines, as well as heterocyclic compounds. Furthermore, this reagent can be used in the synthesis of inhibitors of cytochrome P450 and other enzymes, as well as for the synthesis of small molecule probes for imaging and other applications. Additionally, this reagent can be used in the synthesis of biologically active molecules, such as peptide analogues. Finally, the reagent can be used in the synthesis of fluorinated compounds, such as fluorinated alcohols and am

properties

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O3S/c9-17(14,15)4-5-1-2-7(6(10)3-5)16-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYQQOBCNOAYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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